molecular formula C9H10N4S B1309879 Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-16-0

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No. B1309879
CAS RN: 35314-16-0
M. Wt: 206.27 g/mol
InChI Key: QONJAEJWWUUAQE-UHFFFAOYSA-N
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Description

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that is part of a broader class of chemicals known for their heterocyclic structure containing a thiadiazole ring. This class of compounds is of interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the related structures and their analyses can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the interaction of various precursors in the presence of catalysts or reagents. For instance, the synthesis of phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine complexes with metals such as Co(II) and Zn(II) has been achieved through reactions involving elemental analyses and single crystal X-ray diffraction . Similarly, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods suggest that the synthesis of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could potentially be carried out through analogous cyclization reactions using suitable starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, FT-IR, and NMR spectroscopies . These studies reveal the geometry of the complexes and the presence of specific interactions such as hydrogen bonding, π-π, and C-H...π interactions that contribute to the stability of the structures. For the Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, similar analytical techniques would likely provide insights into its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives is influenced by the presence of the thiadiazole moiety, which can participate in various chemical reactions. The ibuprofen-thiadiazole hybrid compound, for example, shows strong signals in the infrared and Raman spectra that suggest partial double bond character in the N-N bond of the thiadiazole ring . This indicates that the thiadiazole ring can engage in resonance interactions, which could be a key factor in the reactivity of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The crystallographic studies indicate that these compounds can crystallize in different systems and exhibit specific space groups . The vibrational analysis provides information on the bond character within the thiadiazole ring. For Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, properties such as solubility, melting point, and stability could be inferred from the behavior of similar compounds under various conditions.

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

The synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from reactions involving ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine have been documented. These compounds, including derivatives with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings, exhibit antimicrobial properties and surface activities. Their synthesis explores the chemical versatility of ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine and its potential in generating compounds with varied biological activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Anticancer and Antimicrobial Applications

Another important application involves the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles derivatives from ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine. These derivatives have been tested for in vitro anticancer activity against multiple human cancer cell lines, with several compounds exhibiting significant cytotoxicity. Additionally, their antimicrobial efficacy against various pathogens underscores the therapeutic potential of these compounds (Megally Abdo & Kamel, 2015).

Anti-Inflammatory and Analgesic Activities

Research has also focused on the synthesis of novel acridine derivatives incorporating the ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine moiety, investigating their anti-inflammatory and analgesic activities. Certain derivatives have shown potent activity in preclinical models, indicating their potential as leads for developing new anti-inflammatory and analgesic drugs (Kothamunireddy & Galla, 2021).

Quantum Chemical and Crystallographic Insights

The quantum chemical analysis and crystallographic studies of derivatives of ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine offer insights into the nature of noncovalent interactions in these compounds. Such studies are crucial for understanding the molecular basis of their biological activities and for the rational design of new derivatives with enhanced properties (El-Emam et al., 2020).

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and the conditions under which they are used. As with all chemicals, appropriate safety precautions should be taken when handling them.


Future Directions

Given the wide range of biological activities exhibited by pyridines and thiadiazoles, these compounds are likely to continue to be a focus of research in the future. Potential areas of interest could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on these structures.


properties

IUPAC Name

N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJAEJWWUUAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

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